molecular formula C14H8F4O B1302127 4-Fluoro-3-(trifluoromethyl)benzophenone CAS No. 239087-04-8

4-Fluoro-3-(trifluoromethyl)benzophenone

Cat. No. B1302127
M. Wt: 268.21 g/mol
InChI Key: BWBZTYREKMHBFH-UHFFFAOYSA-N
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Description

The compound 4-Fluoro-3-(trifluoromethyl)benzophenone is a fluorinated aromatic ketone that has been the subject of various studies due to its potential applications in the synthesis of polymers, pharmaceuticals, and other organic materials. The presence of fluorine atoms in the molecule is of particular interest because they can significantly alter the physical, chemical, and biological properties of the compounds in which they are incorporated .

Synthesis Analysis

The synthesis of fluorinated benzophenones, including derivatives similar to 4-Fluoro-3-(trifluoromethyl)benzophenone, often involves the use of fluorination agents or the introduction of fluorine-containing groups through various chemical reactions. For instance, the synthesis of polyimides from fluorine-containing aromatic diamines demonstrates the incorporation of fluorinated moieties into larger polymer structures . Additionally, the activation of C–F bonds in trifluoromethylated arenes under Brønsted acid catalysis has been shown to be an effective method for the synthesis of benzophenones . The one-pot synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone also highlights the industrial relevance of such fluorinated compounds .

Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-(trifluoromethyl)benzophenone is characterized by the presence of a benzophenone core with fluorine atoms and a trifluoromethyl group attached to the aromatic rings. This structure is likely to influence the reactivity and interaction of the molecule with other chemical species. For example, the synthesis of a new unsymmetrical ether diamine with a trifluoromethyl pendent group for the production of fluorinated polyimides suggests that the positioning of fluorine atoms can affect the solubility and thermal properties of the resulting polymers .

Chemical Reactions Analysis

Fluorinated benzophenones can undergo various chemical reactions, including nucleophilic aromatic substitution, which can be used to synthesize a wide range of fluorinated compounds such as xanthones and acridones . The Suzuki–Miyaura cross-coupling reactions of benzophenone derivatives also demonstrate the chemical versatility of these compounds, allowing for the functionalization at specific positions on the aromatic ring .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into benzophenone derivatives has a profound impact on their physical and chemical properties. For instance, the synthesis of liquid crystals with highly fluorinated terminal chains shows that fluorination can impair mesomorphic properties . The fluorinated polyimides derived from aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, which are desirable properties for materials used in advanced microelectronic applications . Furthermore, the synthesis of 4-Fluoro-3-(trifluoromethyl)benzophenone derivatives for labeling neuroleptic butyrophenones indicates the importance of fluorination in enhancing the metabolic stability of pharmaceutical compounds .

properties

IUPAC Name

[4-fluoro-3-(trifluoromethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O/c15-12-7-6-10(8-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBZTYREKMHBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372139
Record name 4-Fluoro-3-(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(trifluoromethyl)benzophenone

CAS RN

239087-04-8
Record name 4-Fluoro-3-(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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